[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
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Description
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate is a useful research compound. Its molecular formula is C80H127N11O19 and its molecular weight is 1546.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound , with a complex chemical structure, is characterized by multiple functional groups that suggest a potential for diverse biological activities. This article aims to explore its biological activity by analyzing existing literature, including case studies and relevant research findings.
Chemical Structure and Properties
The compound is a large organic molecule featuring various amino acid residues, bicyclic structures, and multiple functional groups such as methoxycarbonylamino, carbamoylamino, and N-methylcarbamate. Its intricate design allows for interactions with biological targets, which can be critical for therapeutic applications.
Antiviral Activity
Research indicates that compounds with similar frameworks have been evaluated for antiviral properties. For example, inhibitors targeting the main protease (Mpro) of SARS-CoV-2 have demonstrated significant antiviral activity. The ability of structurally analogous compounds to bind to viral proteases suggests that this compound might also exhibit similar properties.
- Case Study : A study on a related compound showed an effective inhibition of SARS-CoV-2 Mpro with a Ki value of 3.11 nM and EC50 of 74.5 nM . This highlights the potential for the compound to serve as an antiviral agent.
Anticancer Activity
The structural complexity may also confer anticancer properties. Compounds designed to interact with specific cancer pathways or tumor microenvironments have shown promise in preclinical studies.
- Research Findings : A series of bicyclo[3.1.0]hexane-based ligands targeting adenosine A3 receptors have been developed for cancer treatment . These findings suggest that modifications similar to those in the compound could lead to effective anticancer agents.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key factors include:
- Absorption : The presence of lipophilic groups may enhance oral bioavailability.
- Metabolism : Cytochrome P450 interactions must be studied to predict metabolic stability.
- Toxicity : Toxicological assessments are critical; compounds with similar structures have undergone extensive toxicity profiling, revealing dose-dependent effects on cellular viability.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C80H127N11O19 |
---|---|
Molecular Weight |
1546.9 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C80H127N11O19/c1-15-53(8)70(64(103-13)47-66(93)91-38-24-30-63(91)72(104-14)54(9)73(95)84-55(10)71(94)57-25-19-18-20-26-57)89(11)77(99)68(51(4)5)88-76(98)69(52(6)7)90(12)80(102)110-48-56-31-33-58(34-32-56)85-74(96)62(29-23-36-82-78(81)100)86-75(97)67(50(2)3)87-65(92)35-39-105-41-43-107-45-46-108-44-42-106-40-37-83-79(101)109-49-61-59-27-21-16-17-22-28-60(59)61/h18-20,25-26,31-34,50-55,59-64,67-72,94H,15,21-24,27-30,35-49H2,1-14H3,(H,83,101)(H,84,95)(H,85,96)(H,86,97)(H,87,92)(H,88,98)(H3,81,82,100)/t53-,54+,55+,59-,60+,61?,62-,63-,64+,67-,68-,69-,70-,71+,72+/m0/s1 |
InChI Key |
SQKNRIOHJGDSGO-OJFXDSRXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC4C5C4CCC#CCC5 |
Origin of Product |
United States |
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